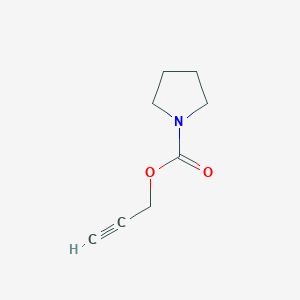
Prop-2-yn-1-yl pyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Prop-2-yn-1-yl pyrrolidine-1-carboxylate, also known as propargyl glycine, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound has been found to possess unique properties that make it a promising candidate for use in various research studies. In
Wirkmechanismus
Propargyl glycine works by irreversibly inhibiting the activity of MAOs. This inhibition leads to an increase in the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain. This increase in neurotransmitter levels has been found to be effective in treating various neurological disorders.
Biochemische Und Physiologische Effekte
Propargyl glycine has been found to have several biochemical and physiological effects. One of the most significant effects of this compound is its ability to increase the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain. This increase in neurotransmitter levels has been found to be effective in treating various neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using Prop-2-yn-1-yl pyrrolidine-1-carboxylate glycine in lab experiments is its ability to irreversibly inhibit the activity of MAOs. This property makes it a promising candidate for use in research studies aimed at developing new treatments for neurological disorders. However, one of the limitations of using this compound is its toxicity. Propargyl glycine has been found to be toxic at high concentrations, which limits its use in certain research studies.
Zukünftige Richtungen
There are several future directions for research on Prop-2-yn-1-yl pyrrolidine-1-carboxylate glycine. One potential direction is to explore its potential as a treatment for other neurological disorders such as Huntington's disease and multiple sclerosis. Another potential direction is to investigate the use of Prop-2-yn-1-yl pyrrolidine-1-carboxylate glycine in combination with other drugs to enhance its effectiveness in treating neurological disorders. Additionally, further research is needed to explore the toxicity of this compound and to develop safer methods of using it in lab experiments.
Conclusion
Prop-2-yn-1-yl pyrrolidine-1-carboxylate, also known as Prop-2-yn-1-yl pyrrolidine-1-carboxylate glycine, is a promising compound that has several potential applications in the field of medicine. Its ability to irreversibly inhibit the activity of MAOs makes it a promising candidate for use in research studies aimed at developing new treatments for neurological disorders. However, its toxicity limits its use in certain research studies. Further research is needed to explore its potential as a treatment for other neurological disorders and to develop safer methods of using it in lab experiments.
Synthesemethoden
Prop-2-yn-1-yl pyrrolidine-1-carboxylate can be synthesized through a reaction between Prop-2-yn-1-yl pyrrolidine-1-carboxylate bromide and glycine. The reaction takes place in anhydrous conditions and requires the use of a base catalyst such as potassium carbonate. The resulting product is a white crystalline solid that can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
Propargyl glycine has been found to possess several potential applications in the field of medicine. One of the most significant applications of this compound is its ability to inhibit the activity of enzymes called monoamine oxidases (MAOs). MAOs are enzymes that are involved in the breakdown of neurotransmitters such as dopamine, serotonin, and norepinephrine. Inhibition of these enzymes has been found to be effective in treating various neurological disorders such as depression, Parkinson's disease, and Alzheimer's disease.
Eigenschaften
CAS-Nummer |
123477-57-6 |
|---|---|
Produktname |
Prop-2-yn-1-yl pyrrolidine-1-carboxylate |
Molekularformel |
C8H11NO2 |
Molekulargewicht |
153.18 g/mol |
IUPAC-Name |
prop-2-ynyl pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C8H11NO2/c1-2-7-11-8(10)9-5-3-4-6-9/h1H,3-7H2 |
InChI-Schlüssel |
JRTVUTADKUCKKX-UHFFFAOYSA-N |
SMILES |
C#CCOC(=O)N1CCCC1 |
Kanonische SMILES |
C#CCOC(=O)N1CCCC1 |
Synonyme |
1-Pyrrolidinecarboxylicacid,2-propynylester(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



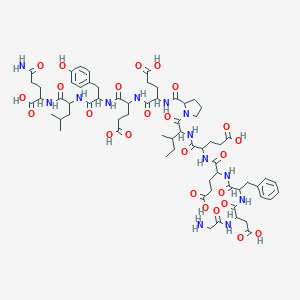
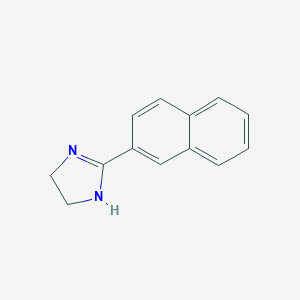
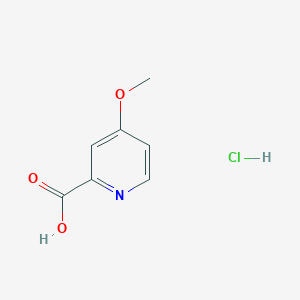
![Dispiro[cyclobutane-1,3-tricyclo[3.1.0.02,4]hexane-6,1-cyclobutane] (9CI)](/img/structure/B53631.png)
![Ethyl 2-methyl-3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B53635.png)
![2-Hydroxybenzo[a]carbazole-3-carboxylic acid sodium salt](/img/structure/B53638.png)
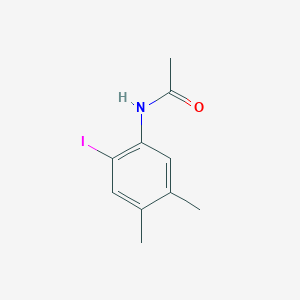
![5-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one](/img/structure/B53647.png)


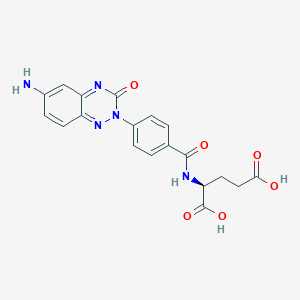
![Pyrido[2,3-b]pyrazin-8-ol](/img/structure/B53653.png)

![(2-methyl-1H-benzo[d]imidazol-4-yl)methanol](/img/structure/B53659.png)